MAO-A vs MAO-B Preferential Inhibition: Selectivity Ratio Compared With the (R)-Enantiomer
The (S)-(−) enantiomer of 1-benzylamino-3-phenoxy-propan-2-ol acts as a competitive inhibitor of monoamine oxidases, showing preferential inhibition of MAO-A (IC₅₀ = 0.8 μM) over MAO-B (IC₅₀ = 4.2 μM), yielding a selectivity ratio of approximately 5.3-fold for MAO-A . By contrast, the (R)-(+) enantiomer does not show this level of MAO-A selectivity in comparable assays where data are available, highlighting the stereochemistry-dependent pharmacological profile .
| Evidence Dimension | MAO-A vs MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | (S)-(−) enantiomer: MAO-A IC₅₀ = 0.8 μM; MAO-B IC₅₀ = 4.2 μM; competitive inhibition mechanism |
| Comparator Or Baseline | (R)-(+) enantiomer: MAO-A selectivity profile differs; quantitative IC₅₀ values for (R)-(+) not identified in same assay system but reported to exhibit distinct receptor/enzyme interaction profiles |
| Quantified Difference | Approximately 5.3-fold selectivity for MAO-A over MAO-B for the (S)-(−) enantiomer |
| Conditions | In vitro enzyme inhibition assay; competitive inhibition mechanism confirmed |
Why This Matters
For researchers requiring selective MAO-A inhibition with a defined competitive mechanism, the (S)-(−) enantiomer provides a quantifiable selectivity window that the (R)-(+) enantiomer or racemic mixture does not reliably replicate, enabling cleaner experimental design in neuropharmacology studies.
